molecular formula C9H11FN6O4 B1666521 Azvudine CAS No. 1011529-10-4

Azvudine

Cat. No. B1666521
M. Wt: 286.22 g/mol
InChI Key: KTOLOIKYVCHRJW-XZMZPDFPSA-N
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Description

Azvudine is an antiviral drug that acts as a reverse transcriptase inhibitor . It was originally developed for the treatment of hepatitis C and has been investigated for use against other viral diseases such as AIDS and COVID-19 . It was first discovered in 2007 . Azvudine is also known by other names such as 2′-Deoxy-2′-β-fluoro-4′-azidocytidine (FNC), RO-0622 .


Synthesis Analysis

Azvudine is a synthetic nucleoside analog . Inside host cells, nucleoside analogs mimic natural nucleosides and are transformed into corresponding active nucleoside triphosphates through kinase catalysis .


Molecular Structure Analysis

The molecular formula of Azvudine is C9H11FN6O4 . Its molecular weight is 286.223 g/mol . The IUPAC name of Azvudine is 4-Amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one .


Chemical Reactions Analysis

Azvudine inhibits RNA-dependent RNA polymerase (RdRp) after phosphorylation, leading to the discontinuation of RNA chain synthesis in viruses . It is also the first dual-target nucleoside oral drug worldwide to simultaneously target reverse transcriptase and viral infectivity factors in the treatment of HIV infection .


Physical And Chemical Properties Analysis

Azvudine has a molecular weight of 286.22 . It is a synthetic nucleoside analog used to treat adult patients living with human immunodeficiency virus-1 (HIV-1) infection with high viral load .

Scientific Research Applications

  • Antiviral Properties Against HIV and Hepatitis :

    • Azvudine has shown potent inhibition against HIV-1 and HIV-2 strains, demonstrating effectiveness even against drug-resistant strains. It also exhibits synergistic effects when combined with other antiretroviral drugs (Wang et al., 2014).
  • Genotoxicity and Cellular Effects :

    • Studies on azidothymidine (AZT), a related compound, have revealed insights into its genotoxic potential, including the induction of single-strand DNA gaps and double-strand DNA breaks in bacterial models (Cooper & Lovett, 2011).
  • Novel Drug Formulations and Delivery Systems :

    • Research into the formulation of AZT in niosomes and nanoparticles has been conducted to improve its entrapment, release, and bioavailability, aiming to enhance the effectiveness of AIDS therapy (Ruckmani & Sankar, 2010).
  • Use in COVID-19 Treatment :

    • Azvudine has shown significant clinical benefits in hospitalized COVID-19 patients, suggesting its potential utility in the treatment of coronavirus disease 2019 (Shen et al., 2023).
  • Anticancer Applications :

    • Azvudine (FNC) has demonstrated both antiviral and anticancer activities. It inhibits the growth and progression of cancer cells through mechanisms like cell cycle arrest and apoptosis, indicating its potential as an advanced therapeutic option in oncology (Fayzullina et al., 2022).

Safety And Hazards

Azvudine is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

properties

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOLOIKYVCHRJW-XZMZPDFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027757
Record name Azvudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Azvudine is a nucleoside reverse transcriptase inhibitor that acts against HIV, HBV, and HCV. Some studies also show that it is able to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP; in one instance, it was also able to increase the activity of P-gp. In 2020, the compound was tested in numerous clinical trials for the treatment of mild and common COVID-19.
Record name Azvudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Azvudine

CAS RN

1011529-10-4
Record name Azvudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azvudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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